4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(morpholin-4-yl)methylbenzohydrazide with 2-nitrobenzaldehyde under reflux conditions in an ethanol solution. The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, which promotes the formation of the hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Palladium on carbon, acetic acid.
Major Products Formed
Reduction: Formation of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-AMINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE.
Oxidation: Formation of N-oxide derivatives of the morpholine ring.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler analog with a morpholine ring and a methyl group.
N-Methyl-4-(morpholin-4-yl)benzylamine: Contains a morpholine ring and a benzylamine moiety.
5-(Morpholin-4-yl)-1,2,3-thiadiazoles: Contains a morpholine ring and a thiadiazole moiety.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N4O4/c24-19(21-20-13-17-3-1-2-4-18(17)23(25)26)16-7-5-15(6-8-16)14-22-9-11-27-12-10-22/h1-8,13H,9-12,14H2,(H,21,24)/b20-13+ |
InChI Key |
AUPQOQWMNWCHGY-DEDYPNTBSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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